

What are the physical and chemical properties of 5-Iodosalicylic acid?

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Compound of Interest

Compound Name: 5-Iodosalicylic acid

Cat. No.: B043159

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An In-depth Technical Guide to the Physical and Chemical Properties of **5-Iodosalicylic Acid**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **5-Iodosalicylic acid** (CAS No: 119-30-2), a key intermediate in the synthesis of various pharmaceutical compounds and other specialty chemicals.^{[1][2]} This document consolidates critical data from various sources, presents experimental methodologies, and visualizes relevant chemical transformations to support research and development activities.

Chemical Identity and Structure

- IUPAC Name: 2-hydroxy-5-iodobenzoic acid^{[3][4][5][6]}
- Synonyms: 5-Iodo-2-hydroxybenzoic acid, Salicylic acid, 5-iodo-^{[1][7]}
- Molecular Formula: C₇H₅IO₃^{[1][3][4][5][6]}
- Molecular Weight: 264.02 g/mol ^{[4][5][8][9]}
- InChI Key: SWDNKOFGNPGRPI-UHFFFAOYSA-N^{[1][3][4]}
- Canonical SMILES: C1=CC(=C(C=C1)C(=O)O)O^{[1][3]}

Physical Properties

The physical characteristics of **5-Iodosalicylic acid** are summarized in the table below. These properties are essential for handling, storage, and formulation development.

Property	Value	Source(s)
Appearance	White to slightly beige or pale yellow crystalline powder.	[1][3][4][7][10]
Melting Point	189 - 204 °C	[1][3][4][6][7][9][10][11][12][13]
Boiling Point	371.4 °C at 760 mmHg (Predicted)	[10][12][14]
Solubility	Sparingly soluble in water; readily soluble in methanol, ethanol, and acetone.	[1][6][10][12]
Density	~2.155 g/cm ³	[14]
pKa	2.67 ± 0.10 (Predicted)	[1][10]
Vapor Pressure	3.56 x 10 ⁻⁶ mmHg at 25°C	[14]
Flash Point	178.4 °C	[14]

Chemical Properties and Reactivity

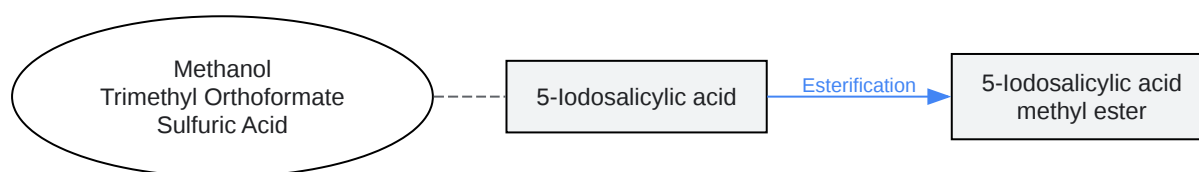
5-Iodosalicylic acid is a stable compound under normal storage conditions, though it is noted to be light-sensitive.[1][6][7][10] It should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[1][6]

Key aspects of its reactivity include:

- **Acidity:** As a carboxylic acid, it undergoes typical acid-base reactions. Its acidity is influenced by the electron-withdrawing effects of the iodine atom and the hydroxyl group on the benzene ring.

- Reagent in Organic Synthesis: It serves as a versatile building block for more complex molecules. The iodine atom provides a reactive site for various coupling reactions.^[1]
- Applications in Synthesis: It is a crucial starting material for:
 - The synthesis of labeled benzamide analogs, which are used for tumor imaging.^{[1][3][6]}
 - The production of drugs with anti-inflammatory, antibacterial, and antifungal properties.^[1]
 - The synthesis of dyes like Congo Red for biological analysis.^{[1][3][6]}

A common reaction is the esterification of the carboxylic acid group. For instance, it is converted to its methyl ester as an intermediate step in the synthesis of more complex pharmaceutical analogues.^[15]



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Esterification of **5-Iodosalicylic acid**.

Experimental Protocols

The characterization of **5-Iodosalicylic acid** involves several standard analytical techniques.

4.1 Melting Point Determination

- Methodology: The melting point is determined using a capillary melting point apparatus. A small, dry sample of the crystalline powder is packed into a capillary tube, which is then heated in a calibrated apparatus. The temperature range from the first appearance of liquid (onset) to the complete liquefaction of the sample is recorded. The reported values for **5-Iodosalicylic acid** show some variation, which can be attributed to the purity of the sample and the specific apparatus used.^{[3][7][11][13]}

4.2 Assay by Acid-Base Titration

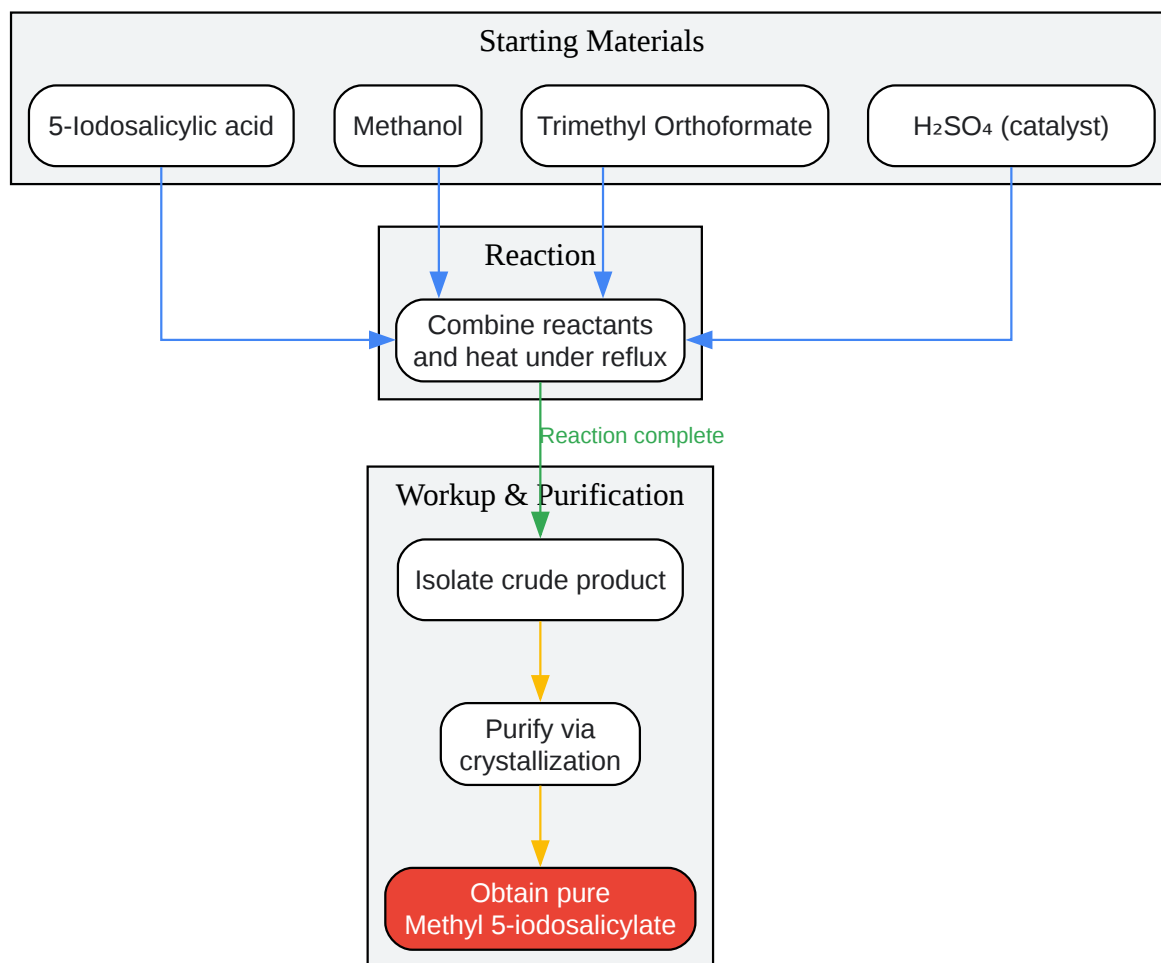
- Methodology: The purity of **5-Iodosalicylic acid** can be determined by aqueous acid-base titration.[3][4] A precisely weighed sample is dissolved in a suitable solvent (e.g., a mixture of ethanol and water). The solution is then titrated with a standardized solution of a strong base, such as sodium hydroxide, using a pH meter or a colorimetric indicator to determine the endpoint. The percentage purity is calculated based on the amount of titrant required to neutralize the carboxylic acid.

4.3 Identification by Fourier-Transform Infrared (FTIR) Spectroscopy

- Methodology: FTIR is used to identify the functional groups present in the molecule.[4] A small amount of the sample is mixed with potassium bromide (KBr) and pressed into a thin pellet, or analyzed directly using an Attenuated Total Reflectance (ATR) accessory.[5] The infrared spectrum is recorded, showing characteristic absorption bands for the O-H (hydroxyl and carboxylic acid), C=O (carbonyl), C-O, C-I, and aromatic C-H bonds, confirming the compound's identity.

4.4 Synthesis of Methyl 5-iodosalicylate

- Protocol: As a representative synthetic procedure, **5-Iodosalicylic acid** is converted to its methyl ester.[15] This is achieved by reacting the acid with methanol and trimethyl orthoformate in the presence of a catalytic amount of sulfuric acid.[15] The mixture is typically heated under reflux, and the product, methyl 5-iodosalicylate, is isolated and purified using standard techniques like crystallization or chromatography.



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Workflow for the synthesis of Methyl 5-iodosalicylate.

Spectroscopic Data

Spectroscopic data is fundamental for the structural elucidation and confirmation of **5-Iodosalicylic acid**.

Technique	Data and Interpretation	Source(s)
^1H NMR	Spectrum recorded in DMSO- d_6 (400 MHz) shows characteristic peaks at δ (ppm): 8.038, 7.787, and 6.825. These signals correspond to the protons on the aromatic ring.	[1][16]
^{13}C NMR	Data is available for this compound, typically recorded in DMSO- d_6 , which would show seven distinct carbon signals corresponding to the molecular structure.	[1][14]
FTIR	The spectrum (KBr disc) displays characteristic absorption bands for the hydroxyl (O-H), carbonyl (C=O), and carbon-iodine (C-I) functional groups, confirming the structure.	[1][5][14]
Mass Spec.	Mass spectrometry data is available and would show a molecular ion peak corresponding to its molecular weight, confirming the elemental composition.	[1][14]

Safety and Handling

5-Iodosalicylic acid is classified as an irritant.[1][5]

- Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1][5][9]

- Precautionary Measures: Use in a well-ventilated area.[1][17] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[7][17][18] Avoid breathing dust.[1][17] In case of contact with skin or eyes, rinse immediately and thoroughly with water.[1][17]

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